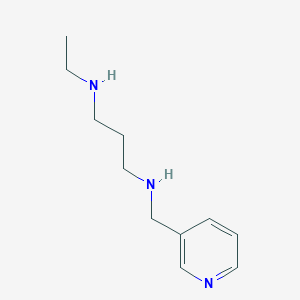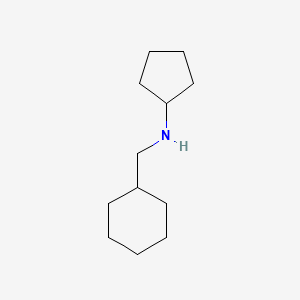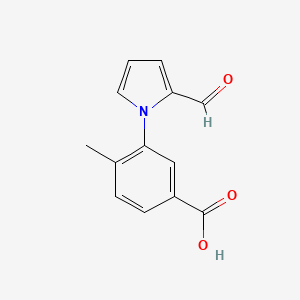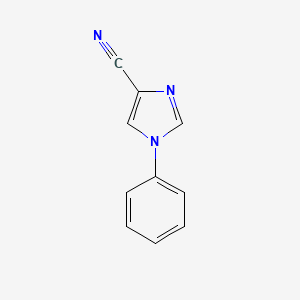![molecular formula C13H14N2O3 B3168759 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid CAS No. 932917-50-5](/img/structure/B3168759.png)
4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid
Overview
Description
“4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid” is a compound used for proteomics research . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a methoxy group and an imidazole group . The imidazole group contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Synthesis and Pharmaceutical Impurities
A review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors like omeprazole highlights the importance of understanding the synthesis process and the resultant impurities for the development of such drugs. This research provides insights into various novel impurities of omeprazole, available as marketed formulations, emphasizing the synthesis process's efficiency and simplicity (Saini et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Studies on 2,4-thiazolidinediones as inhibitors of protein tyrosine phosphatase 1B (PTP 1B) reveal the potential therapeutic applications of such compounds in treating insulin resistance and Type 2 diabetes mellitus. This review explores the structural amendments in thiazolidinedione (TZD) scaffold to optimize potential PTP 1B inhibitors, highlighting the significant activity of compounds bearing TZD scaffold with specific substituents for potent PTP inhibitory activity (Verma et al., 2019).
Degradation Processes and Environmental Impacts
A study on the degradation processes of nitisinone (NTBC) and its by-products using LC-MS/MS methods provides valuable information on the stability and environmental impact of such compounds. The research identifies major degradation products and their stability, contributing to a better understanding of the risks and benefits of NTBC's medical application (Barchańska et al., 2019).
Antioxidant and Pharmacological Importance of Phytochemicals
Research on syringic acid (SA), a phenolic compound with a broad range of therapeutic applications, shows its potential in preventing various diseases due to its strong antioxidant activity. The review covers SA's natural sources, biosynthesis, biomedical applications, and molecular mechanisms, showcasing its therapeutic and industrial potential (Srinivasulu et al., 2018).
Properties
IUPAC Name |
4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-5-6-15(9)8-11-7-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWFPAXZDVPPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B3168683.png)

![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)






![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)


